molecular formula C13H13NO3 B2869793 1-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)ethanone CAS No. 886494-54-8

1-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)ethanone

Cat. No.: B2869793
CAS No.: 886494-54-8
M. Wt: 231.251
InChI Key: BZTSGZQRGCYNPD-UHFFFAOYSA-N
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Description

1-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)ethanone is an organic compound with the molecular formula C13H13NO3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)ethanone typically involves the reaction of 4-amino-2-methoxybenzaldehyde with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by acids or bases and may require solvents such as ethanol or methanol. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact mechanism depends on the specific application and the biological system being studied. Detailed studies using techniques such as molecular docking and in vitro assays are conducted to elucidate these mechanisms .

Comparison with Similar Compounds

  • 1-(5-(2-Amino-4-methoxyphenyl)furan-2-yl)ethanone
  • 2-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)ethanol
  • 3-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)propanoic acid

Comparison: Compared to similar compounds, 1-(5-(4-Amino-2-methoxyphenyl)furan-2-yl)ethanone is unique due to its specific substitution pattern on the furan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-[5-(4-amino-2-methoxyphenyl)furan-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-8(15)11-5-6-12(17-11)10-4-3-9(14)7-13(10)16-2/h3-7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTSGZQRGCYNPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C2=C(C=C(C=C2)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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